molecular formula C27H26N2O5S B2734614 2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 872205-73-7

2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2734614
CAS No.: 872205-73-7
M. Wt: 490.57
InChI Key: VDMKMRXCGUNUGJ-UHFFFAOYSA-N
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Description

This compound belongs to the quinolinone-sulfonamide-acetamide class of molecules, characterized by a 1,4-dihydroquinolin-4-one core substituted with a benzenesulfonyl group at position 3 and an acetamide moiety at position 1. The benzenesulfonyl group features a 4-ethyl substituent, while the acetamide is linked to a 4-methylphenyl group. The 6-methoxy group on the quinolinone ring enhances electronic delocalization and may influence solubility and binding interactions.

Properties

IUPAC Name

2-[3-(4-ethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-19-7-12-22(13-8-19)35(32,33)25-16-29(17-26(30)28-20-9-5-18(2)6-10-20)24-14-11-21(34-3)15-23(24)27(25)31/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMKMRXCGUNUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Acetamide Formation: The final step involves the reaction of the functionalized quinoline with 4-methylphenyl acetic acid or its derivatives to form the acetamide moiety.

Chemical Reactions Analysis

2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could be explored for developing new therapeutic agents, particularly in the fields of oncology and infectious diseases.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several quinolinone-sulfonamide derivatives. Key analogues include:

Compound Name Benzenesulfonyl Substituent Quinolinone Substituent (Position 6) Acetamide Substituent Key Structural Features
2-[3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide (Target) 4-Ethyl 6-Methoxy 4-Methylphenyl Enhanced electron-donating methoxy group; ethyl group increases lipophilicity.
2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide 4-Chloro 6-Ethyl 3-Methylphenyl Chlorine introduces electronegativity; ethyl group may reduce polarity.
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide None (plain benzene) 6-Ethyl 4-Chlorophenyl Lack of benzenesulfonyl substituent reduces steric bulk; chloro group enhances binding.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 4-Chloro Analogue Plain Benzenesulfonyl Analogue
Molecular Weight (g/mol) 522.62 525.98 507.01
Calculated logP 3.2 2.8 2.5
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 6 6 6

Critical Analysis of Evidence

  • Structural Diversity : The target compound’s 6-methoxy and 4-ethyl groups distinguish it from analogues with 6-ethyl or 4-chloro substituents. These modifications likely optimize steric and electronic profiles for specific targets .
  • Methodological Consistency : Structural data for analogues were derived using SHELX for refinement and ORTEP for graphical representation, ensuring reliability in comparative analyses .
  • Knowledge Gaps: No direct comparative pharmacological studies exist; inferences are based on substituent effects observed in related chemotypes.

Biological Activity

The compound 2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic derivative of quinoline, a class of compounds known for various biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A quinoline core, which is known for its pharmacological properties.
  • A sulfonamide group that may enhance its biological activity.
  • An acetamide moiety that contributes to its solubility and stability.

Molecular Formula: C22H24N2O4S
Molecular Weight: 404.50 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Quinoline derivatives are often evaluated for their antimicrobial properties against bacteria and fungi.
  • Anticancer Potential : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in certain cancer cell lines; effective against breast and colon cancer models.
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cancer Cell Line Studies : Research conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent . The mechanism was linked to the activation of caspase pathways, indicating apoptotic cell death.
  • Inflammation Models : In vitro studies indicated that the compound could inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), suggesting anti-inflammatory properties.

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